molecular formula C7H11BrCl2N2 B1449788 1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride CAS No. 2138194-61-1

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

Cat. No.: B1449788
CAS No.: 2138194-61-1
M. Wt: 273.98 g/mol
InChI Key: VJOQKEGANYHMEV-UHFFFAOYSA-N
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Description

1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride is a chemical compound with the molecular weight of 273.99 . It is typically in the form of a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H/t5-;;/m1../s1 . This code provides a detailed description of the molecule’s structure and stereochemistry.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 273.99 . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Intramolecular Amination Mechanisms The study by Loones et al. (2007) examined the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines, shedding light on the underlying mechanism. The process, which involves a Pd-catalyzed amination or a base-assisted nucleophilic aromatic substitution, is significant in understanding the ring closure reaction in auto-tandem amination. This insight is crucial for the synthesis of complex organic molecules and could potentially guide the development of new pharmaceuticals or materials (Loones et al., 2007).

Selective Amination Catalysis The work by Ji et al. (2003) focuses on the selective amination of polyhalopyridines, highlighting the use of a palladium-Xantphos complex for catalyzing the amination of 5-bromo-2-chloropyridine. This process predominantly yields 5-amino-2-chloropyridine, showcasing the method's high efficiency and selectivity, which are valuable traits for industrial and pharmaceutical applications (Ji et al., 2003).

Sterically Demanding Aminopyridines Synthesis Scott et al. (2004) discussed the synthesis of lithium and potassium amides of sterically demanding aminopyridines. This process involves Pd-catalyzed aryl amination and offers insight into the structural aspects of monoarylated bromopyridines and their applications. Such compounds are of interest due to their potential use in creating more stable and reactive chemical intermediates for further transformations in pharmaceutical and material sciences (Scott et al., 2004).

Amination of Aryl Halides Using Copper Catalysis Lang et al. (2001) explored the amination of aryl halides using copper catalysis, converting bromopyridine into aminopyridine with excellent yield. This method highlights a low-catalyst loading and mild reaction conditions, contributing to the field of green chemistry and providing a more sustainable and efficient approach to synthesizing aminopyridines, which are valuable in various chemical industries (Lang et al., 2001).

Safety and Hazards

The compound is associated with several hazard statements: it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly if contact occurs, wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Properties

IUPAC Name

1-(3-bromopyridin-4-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2.2ClH/c1-5(9)6-2-3-10-4-7(6)8;;/h2-5H,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOQKEGANYHMEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC=C1)Br)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrCl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride
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1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride
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1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride
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1-(3-Bromopyridin-4-yl)ethan-1-amine dihydrochloride

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